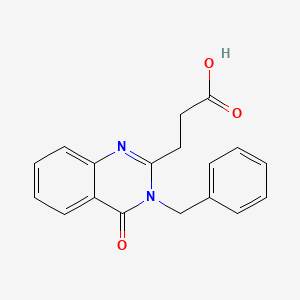
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid typically involves the reaction of anthranilic acid with benzylamine and acetic anhydride to form the quinazolinone core. The reaction proceeds through the formation of an intermediate benzoxazinone, which then reacts with benzylamine to yield the desired quinazolinone derivative .
Step 1: Anthranilic acid reacts with acetic anhydride to form benzoxazinone.
Step 2: Benzoxazinone reacts with benzylamine to form the quinazolinone core.
Step 3: The final product, this compound, is obtained through further functionalization
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, and various nucleophiles
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered biological activities, which can be further explored for their therapeutic potential .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of other bioactive quinazolinone derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound’s derivatives are being explored for their anti-inflammatory and analgesic properties.
Industry: Quinazolinone derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio derivatives: These compounds have similar structures but different substituents, leading to varied biological activities.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Another quinazolinone derivative with distinct pharmacological properties.
Uniqueness
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is unique due to its specific benzyl substitution, which imparts distinct biological activities and therapeutic potential compared to other quinazolinone derivatives .
Properties
CAS No. |
84312-88-9 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(3-benzyl-4-oxoquinazolin-2-yl)propanoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(22)11-10-16-19-15-9-5-4-8-14(15)18(23)20(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,22) |
InChI Key |
PQIKBEJLCXECHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















